molecular formula C23H29N3O4S2 B2539739 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-67-9

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2539739
CAS RN: 893100-67-9
M. Wt: 475.62
InChI Key: DYRUVBIXJCLTHW-UHFFFAOYSA-N
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Description

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with similar structural features, such as thiophene derivatives and sulfonamide functionalities, are frequently explored for their chemical synthesis and reactivity. For example, the synthesis of thiophene derivatives through various chemical reactions highlights the interest in these compounds for developing new chemical entities with potential application in pharmaceuticals and materials science (Abaee, Cheraghi, 2013). The exploration of thiophene-based compounds in heterocyclic synthesis also suggests their significance in creating molecules with potential biological activity (Mohareb, Sherif, Gaber, Ghabrial, Aziz, 2004).

Biological Activity

Research on thiophene and cyclopenta[b]thiophene derivatives, particularly in the context of biological activities, is prevalent. Studies exploring the synthesis and biological activity of new cycloalkylthiophene Schiff bases indicate that these compounds exhibit antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, Öğütcü, 2010). Additionally, the investigation of thiophene-sulfonamide compounds for their antimicrobial evaluation underscores the interest in thiophene derivatives for pharmaceutical applications (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, Ahmad, 2017).

Molecular Design and Synthesis

The development of complex molecules involving thiophene and sulfonamide moieties for specific biological targets is an area of ongoing research. For instance, the design and synthesis of molecules targeting carbonic anhydrase inhibitors showcases the application of thiophene derivatives in medicinal chemistry, aiming at discovering new therapeutic agents (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, Supuran, 2013).

properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-3-16-7-4-5-14-26(16)32(29,30)17-12-10-15(11-13-17)21(27)25-23-20(22(28)24-2)18-8-6-9-19(18)31-23/h10-13,16H,3-9,14H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRUVBIXJCLTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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